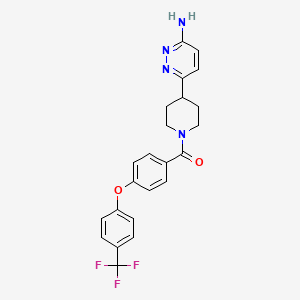![molecular formula C17H22N2O2 B2540948 2-[1-(Oxolan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole CAS No. 1794160-44-3](/img/structure/B2540948.png)
2-[1-(Oxolan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Oxolan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'OBX' and is a benzoxazole derivative. OBX has been synthesized using various methods, and the synthesis process is crucial to ensure the purity and quality of the compound.
作用机制
The mechanism of action of OBX is not fully understood. However, it is believed that OBX exerts its effects by binding to specific receptors in the body. OBX has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cell survival, and neurotransmitter release. OBX has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
OBX has been shown to have various biochemical and physiological effects. OBX has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. OBX has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. OBX has also been shown to have anxiolytic and antidepressant effects.
实验室实验的优点和局限性
The advantages of using OBX in lab experiments include its potential applications in various fields such as cancer research, neurodegenerative diseases, and mental health disorders. OBX is also relatively easy to synthesize, and its purity and yield can be controlled. However, the limitations of using OBX in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are many future directions for the study of OBX. One potential direction is the development of OBX analogs with improved potency and selectivity. Another potential direction is the study of OBX in combination with other drugs to enhance its therapeutic effects. OBX can also be further studied for its potential applications in other fields such as pain management and inflammation. Overall, OBX has shown great potential in various fields, and further studies are needed to fully understand its potential applications.
合成方法
OBX can be synthesized using various methods, including the reaction of 2-aminobenzoxazole with 3-(oxolan-3-ylmethyl) piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. Other methods of synthesis include the reaction of 2-bromoaniline with 3-(oxolan-3-ylmethyl) piperidine and the reaction of 2-amino-6-methoxybenzoxazole with 3-(oxolan-3-ylmethyl) piperidine. The synthesis method used depends on the availability of the starting materials and the desired purity and yield of the product.
科学研究应用
OBX has been extensively studied for its potential applications in various fields. One of the significant applications of OBX is in cancer research. OBX has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. OBX has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. OBX has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. OBX has also been studied for its potential applications in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
2-[1-(oxolan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-6-16-15(5-1)18-17(21-16)14-4-3-8-19(11-14)10-13-7-9-20-12-13/h1-2,5-6,13-14H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFABJVKVILBKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCOC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(Oxolan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)imidazo[4,5-b]pyridine](/img/structure/B2540868.png)
![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2540870.png)
![2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2540871.png)
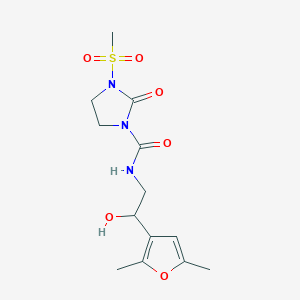
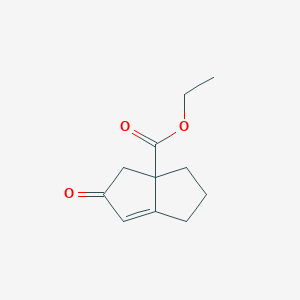
![N-cyclopentyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2540875.png)
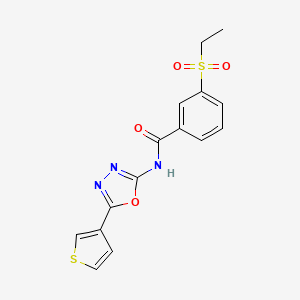
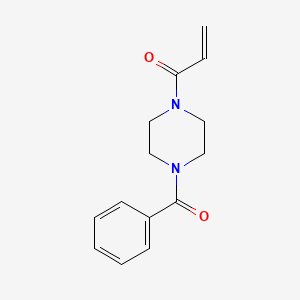
![2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2540881.png)
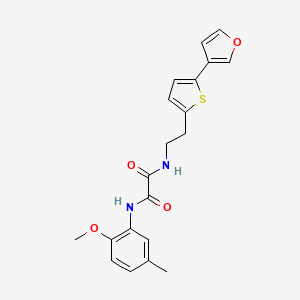
![3-(3-methylphenyl)-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2540883.png)
![Methyl 2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2540884.png)
